molecular formula C27H28N4 B3893570 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline

Cat. No.: B3893570
M. Wt: 408.5 g/mol
InChI Key: RDJVUJSMDSMTAQ-UHFFFAOYSA-N
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Description

The compound “2-[4-(2,4-dimethylphenyl)-1-piperazinyl]-6-methyl-4-phenylquinazoline” is a complex organic molecule. It contains a quinazoline core, which is a type of nitrogen-containing heterocycle, substituted with a phenyl group, a piperazine ring, and a dimethylphenyl group. Quinazolines are a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis. For example, the piperazine ring could potentially be formed via cyclization of a diamine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the piperazine ring is known to participate in various reactions, such as acylation and alkylation .

Properties

IUPAC Name

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4/c1-19-10-12-25(21(3)17-19)30-13-15-31(16-14-30)27-28-24-11-9-20(2)18-23(24)26(29-27)22-7-5-4-6-8-22/h4-12,17-18H,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJVUJSMDSMTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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